Product packaging for 4-Chloro-6-ethylpyrimidine(Cat. No.:CAS No. 141602-25-7)

4-Chloro-6-ethylpyrimidine

Cat. No.: B138165
CAS No.: 141602-25-7
M. Wt: 142.58 g/mol
InChI Key: MFZPGDQOHZBCRW-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2 B138165 4-Chloro-6-ethylpyrimidine CAS No. 141602-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZPGDQOHZBCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456473
Record name 4-chloro-6-ethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141602-25-7
Record name 4-chloro-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-ethylpyrimidine
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Contextualizing 4 Chloro 6 Ethylpyrimidine Within Halogenated Pyrimidines Research

Halogenated pyrimidines are a specialized class of pyrimidine (B1678525) derivatives where one or more hydrogen atoms on the pyrimidine ring are substituted by halogen atoms. This substitution significantly influences the electron distribution and reactivity of the pyrimidine core, making them valuable intermediates in organic synthesis. The presence of a chlorine atom, as in 4-Chloro-6-ethylpyrimidine, creates an electrophilic center, rendering the molecule susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of their utility in constructing more complex molecular architectures.

Research into halogenated pyrimidines has revealed their potential as radiosensitizers in cancer therapy. tandfonline.comnih.govtandfonline.com These compounds can be incorporated into the DNA of tumor cells, making them more susceptible to radiation treatment. tandfonline.comnih.govtandfonline.com While much of this research has focused on analogs like 5-bromodeoxyuridine, the underlying principle of utilizing the unique properties of halogenated pyrimidines is a key driver of research in this area. aip.org The study of various halogenated pyrimidines, including chlorinated derivatives, continues to be an active area of investigation to understand their electronic structures and potential applications. aip.org

Significance of Pyrimidine Derivatives in Heterocyclic Chemistry

Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in heterocyclic chemistry. numberanalytics.com Its derivatives are ubiquitous in nature, forming the basis of essential biological molecules such as the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA. numberanalytics.comignited.in This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, which have shown a wide array of pharmacological activities. ignited.inresearchgate.netnih.gov

The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a vast chemical space for the development of new molecules with diverse applications. numberanalytics.com Pyrimidine derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties. numberanalytics.comresearchgate.netontosight.ai This has made them a privileged structure in medicinal chemistry and drug discovery. researchgate.netnih.gov Furthermore, pyrimidine-based compounds have found applications in agrochemicals, highlighting their importance beyond the pharmaceutical realm. numberanalytics.comlookchem.com

Spectroscopic and Computational Elucidation of 4 Chloro 6 Ethylpyrimidine and Its Derivatives

Quantum Chemical and Computational Studies

Ab Initio Calculations (e.g., Hartree-Fock)

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation based on first principles, without the use of empirical parameters. wikipedia.org One of the most fundamental ab initio methods is the Hartree-Fock (HF) theory. wikipedia.org The HF scheme approximates the instantaneous electron-electron repulsion with an average effect, providing a foundational understanding of the electronic structure and energy of a molecule. wikipedia.org While more computationally intensive than semi-empirical methods, the HF approach provides a more rigorous theoretical basis.

In the study of 4-Chloro-6-ethylpyrimidine and its derivatives, ab initio methods like Hartree-Fock are employed to determine the molecule's optimized geometry, total energy, and electronic properties. For instance, in a computational investigation of the related compound 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, both Hartree-Fock and Density Functional Theory (DFT) methods were utilized with the 6-311++G(d,p) basis set to calculate structural parameters such as bond lengths and angles. nih.gov These calculations provide a detailed picture of the molecule's three-dimensional structure at the quantum level. The results from such calculations are often compared with experimental data, where available, to validate the computational model. nih.gov

Computational Method Purpose Typical Basis Set Key Outputs
Hartree-Fock (HF)Solves the electronic Schrödinger equation from first principles to determine the wave function and energy of a molecular system. wikipedia.org6-311++G(d,p)Optimized molecular geometry, total energy, electronic structure. nih.gov
Density Functional Theory (DFT)A quantum mechanical modeling method used to investigate the electronic structure of many-body systems.B3LYP/6-311++G(d,p)Similar to HF but often with better accuracy for a similar computational cost, providing geometric and electronic properties. nih.gov

Conformational Analysis through Potential Energy Surface Scans

Conformational analysis is critical for understanding the behavior of flexible molecules like this compound, which possesses a rotatable ethyl group. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as its geometry changes. uni-muenchen.deq-chem.com This is typically done by systematically varying specific degrees of freedom, such as a dihedral angle, while optimizing the rest of the molecular structure at each step. uni-muenchen.deq-chem.com The resulting plot of energy versus the scanned coordinate reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between them. uni-muenchen.de

For this compound, a PES scan of the dihedral angle around the bond connecting the ethyl group to the pyrimidine (B1678525) ring would identify the most stable rotational conformation. This information is crucial as the molecule's conformation can significantly influence its reactivity and interactions with biological targets. Computational studies on similar flexible molecules, such as N-(3-chloro-4-fluorophenyl)thiourea, have successfully used PES scans to identify the lowest energy conformers. sibran.ru A similar approach for this compound would involve rotating the C-C bond of the ethyl group in discrete steps (e.g., 10 or 15 degrees) and calculating the energy at each point to map out the rotational energy landscape.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis to Predict Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the computational analysis of substituted pyrimidines, the calculation of HOMO and LUMO energies reveals that charge transfer occurs within the molecule, highlighting its potential for chemical reactions. nih.gov For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule, allowing for the prediction of reactive sites. mdpi.comchemrxiv.org An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. chemrxiv.org

Negative Regions (Red to Yellow): These areas are electron-rich and are favorable sites for electrophilic attack. They typically correspond to lone pairs of electrons on electronegative atoms like nitrogen or oxygen. mdpi.comresearchgate.net

Positive Regions (Blue): These areas are electron-poor or have a high positive nuclear charge and are susceptible to nucleophilic attack. chemrxiv.org

Neutral Regions (Green): These areas have a near-zero potential.

Analysis Type Key Orbitals/Properties Information Gained Prediction
FMOHOMO & LUMOEnergy levels and spatial distribution of frontier orbitals. ucsb.eduIdentifies nucleophilic (HOMO) and electrophilic (LUMO) sites; predicts chemical reactivity based on the HOMO-LUMO gap. pku.edu.cn
MEPElectrostatic Potential3D map of charge distribution on the molecular surface. mdpi.comVisually identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dejuniperpublishers.com This is achieved by transforming the wave function into a set of localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de

NBO analysis provides quantitative insights into the electronic structure, including charge distribution, hybridization, and intramolecular interactions. A key feature of NBO analysis is its ability to study charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. wisc.edu The energetic importance of these interactions is estimated using second-order perturbation theory. wisc.edu For this compound, NBO analysis would be used to:

Determine the natural atomic charges on each atom, providing a more detailed picture of charge distribution than other methods.

Analyze the hybridization of the atoms in the pyrimidine ring and the ethyl substituent.

Quantify the strength of hyperconjugative interactions, such as those between the lone pairs on the nitrogen atoms and the antibonding orbitals of adjacent bonds.

This detailed electronic information helps to explain the molecule's structural properties and reactivity. Studies on related pyrimidine derivatives have utilized NBO analysis to investigate intramolecular charge transfer and bonding characteristics. nih.gov

In Silico Prediction of Drug-Likeness and Pharmacokinetics for Derivatives

In modern drug discovery, in silico computational tools are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the discovery process, reducing the time and cost associated with experimental testing. sciensage.info

For derivatives of this compound, various in silico models can be used to assess their potential as drug candidates. These assessments typically include:

Drug-Likeness: This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) that are common among orally active drugs. nih.gov Tools like the SwissADME server can provide a rapid assessment of drug-likeness. sciensage.info

Pharmacokinetics (ADME):

Absorption: Prediction of properties like water solubility and intestinal absorption, which are critical for oral bioavailability. nih.gov

Distribution: Estimation of parameters such as plasma protein binding and the ability to cross the blood-brain barrier. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism. Identifying which CYP isoforms a compound might inhibit or be a substrate for is crucial for avoiding potential drug-drug interactions. nih.gov

Excretion: Prediction of properties like total clearance. mdpi.com

Toxicity: Early prediction of potential toxicity, such as hepatotoxicity or mutagenicity. sciensage.info

These in silico predictions allow medicinal chemists to prioritize which derivatives of this compound should be synthesized and subjected to further experimental validation.

Property Description Importance in Drug Discovery
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.Helps filter out compounds with poor absorption or permeation characteristics. nih.gov
GI AbsorptionPrediction of a compound's absorption from the gastrointestinal tract.High GI absorption is a prerequisite for oral bioavailability.
BBB PermeationPrediction of whether a compound can cross the Blood-Brain Barrier.Essential for drugs targeting the central nervous system, but undesirable for peripherally acting drugs.
CYP InhibitionPrediction of whether a compound inhibits major Cytochrome P450 enzymes.Crucial for predicting potential adverse drug-drug interactions. nih.gov
Water SolubilityA measure of how much of a compound will dissolve in water.Affects absorption and formulation possibilities.

Applications of 4 Chloro 6 Ethylpyrimidine in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry for Bioactive Compounds

The pyrimidine (B1678525) scaffold is a fundamental component of nucleic acids and is prevalent in a multitude of biologically active compounds. 4-Chloro-6-ethylpyrimidine offers a convenient starting point for the synthesis of diverse derivatives, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the ethyl group at the 6-position can influence the compound's lipophilicity and steric profile, which are critical for its interaction with biological targets.

The emergence of drug-resistant fungal infections necessitates the development of new and effective antifungal agents. Triazole-based compounds are a significant class of antifungals that function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netresearchgate.netnih.gov The pyrimidine ring is a known pharmacophore that can be incorporated into the design of novel triazole antifungals.

Researchers have utilized chloro-substituted pyrimidines as starting materials to synthesize novel triazole derivatives. researchgate.netfrontiersin.org The synthesis often involves the reaction of the chloropyrimidine with a suitable hydrazine (B178648) derivative, followed by cyclization to form the triazole ring. The ethyl group on the pyrimidine core can be strategically used to enhance the binding affinity of the molecule to the active site of the target enzyme. For instance, in the synthesis of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, a related chloro-pyrimidine is used as a key intermediate. frontiersin.org The general synthetic strategy involves a multi-step process including cyclization, chlorination, hydrazinolysis, and subsequent cyclization to form the triazole ring. frontiersin.org

Starting Material Key Reaction Steps Resulting Compound Class Antifungal Target
Substituted ChloropyrimidineHydrazinolysis, CyclizationTriazole-pyrimidine hybridsLanosterol 14α-demethylase (CYP51)
4-Chloro-2-isopropyl-6-methylpyrimidineNucleophilic substitution with aminesSubstituted pyrimidine derivativesVarious phytopathogenic fungi

This table illustrates the general synthetic approach and target for antifungal agents derived from chloropyrimidines.

The resulting triazole-pyrimidine hybrids have shown promising in vitro antifungal activities against a range of pathogenic fungi, in some cases exceeding the efficacy of established drugs like fluconazole. researchgate.netresearchgate.net The modular nature of the synthesis allows for the creation of a library of compounds with diverse substitutions, facilitating the optimization of antifungal potency and spectrum. nih.govpnrjournal.com

The pyrimidine nucleus is a cornerstone in the development of both antiviral and anticancer therapies, primarily due to its structural resemblance to the nucleobases of DNA and RNA. nih.govnih.gov this compound serves as a versatile scaffold for the synthesis of compounds that can interfere with viral replication or inhibit the proliferation of cancer cells. mdpi.comsciensage.info

In the context of antiviral drug development , the chloro group at the 4-position can be displaced by various nucleophiles to introduce side chains that mimic natural nucleosides, thereby inhibiting viral polymerases. nih.govnih.gov The ethyl group can contribute to the molecule's ability to cross cellular membranes and interact with viral enzymes. Research has explored the synthesis of pyrimidine derivatives that target a range of viruses, including both DNA and RNA viruses. nih.gov

For anticancer agent synthesis , the 4-chloro position is a key handle for introducing functionalities that can interact with various cancer-related targets, such as kinases and topoisomerase II. nih.govnih.gov For example, new 4,6-substituted pyrimidine derivatives have been synthesized and shown to exhibit inhibitory activity against the proliferation of several cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer. nih.govnih.gov The synthesis of these compounds often starts with a dichloropyrimidine, where one chlorine atom is selectively substituted, demonstrating the utility of chloro-substituted pyrimidines in building complex anticancer molecules. nih.gov Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which can be synthesized from chloropyrimidine precursors, are considered potential anticancer agents. mdpi.com

Starting Scaffold Synthetic Modification Target Therapeutic Area
This compoundNucleophilic substitution with various amines and other nucleophilesViral polymerases, Kinases, Topoisomerase IIAntiviral, Anticancer
4,6-DichloropyrimidineSequential nucleophilic substitutionP-glycoprotein, Topoisomerase IIAnticancer
Thiazolo[4,5-d]pyrimidine precursorsCyclization and substitutionVarious cancer cell linesAnticancer

This table summarizes the synthetic utility of chloropyrimidines in the development of antiviral and anticancer agents.

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new antimalarial agents. researchgate.netpdx.edu Pyrimethamine (B1678524), a well-known antimalarial drug, features a 2,4-diaminopyrimidine (B92962) core and functions by inhibiting the parasite's dihydrofolate reductase (DHFR) enzyme. nih.govnih.gov

This compound is an excellent starting material for the synthesis of pyrimethamine analogs and other novel antimalarial compounds. nih.govnih.gov The chloro group can be readily displaced by amines to introduce the 4-amino group characteristic of this class of drugs. The ethyl group at the 6-position is a key structural feature of pyrimethamine itself. nih.govunimore.it By reacting this compound with various substituted amines, researchers can generate a library of compounds to probe the structure-activity relationship of DHFR inhibitors. nih.gov Microwave-assisted synthesis has been employed to efficiently produce novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives from 4,6-dichloropyrimidine, which act as Plasmodium falciparum dihydrofolate reductase inhibitors. nih.gov

Precursor Key Synthetic Step Resulting Analog Class Mechanism of Action
This compoundAmination at C4Pyrimethamine AnalogsInhibition of Dihydrofolate Reductase (DHFR)
4,6-DichloropyrimidineSequential amination4,6-Diaminopyrimidine derivativesInhibition of Dihydrofolate Reductase (DHFR)

This table outlines the use of this compound in the synthesis of antimalarial agents.

The goal of these synthetic efforts is to develop new antimalarials that are effective against resistant parasite strains, have improved pharmacokinetic properties, and exhibit lower toxicity. pdx.edunih.gov

The versatility of the this compound scaffold also extends to the development of antibacterial and anti-inflammatory agents. The pyrimidine core is present in many compounds with antimicrobial properties. researchgate.netnih.gov

In the search for new antibacterial agents , the chloro group of this compound can be substituted with various moieties to create compounds that inhibit bacterial growth. nih.govjapsonline.com For instance, pyrimidine derivatives have been synthesized and shown to be active against both Gram-positive and Gram-negative bacteria. researchgate.net

For the development of anti-inflammatory agents , the pyrimidine nucleus can be incorporated into molecules designed to modulate inflammatory pathways. For example, multicomponent reactions have been used to synthesize pyrimidine-containing compounds that exhibit anti-inflammatory activity. nih.gov The synthesis of such compounds can be initiated from appropriately substituted pyrimidine precursors.

Therapeutic Area Synthetic Strategy Potential Biological Target
AntibacterialNucleophilic substitution of the chloro group with various functional groupsBacterial enzymes, Cell wall synthesis
Anti-inflammatoryIncorporation of the pyrimidine scaffold into larger molecules via multicomponent reactionsInflammatory enzymes and pathways

This table highlights the application of this compound in the synthesis of antibacterial and anti-inflammatory agents.

Role in Agrochemical Development

Beyond its applications in medicinal chemistry, this compound is a valuable intermediate in the agrochemical industry. thieme.de The pyrimidine ring is a common feature in many pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

The reactivity of the chlorine atom in this compound allows for its use in the synthesis of a variety of agrochemicals. echemi.com By reacting it with different nucleophiles, a diverse range of pyrimidine-based pesticides and herbicides can be produced. thieme.de The ethyl group can influence the compound's efficacy and selectivity. The development of efficient synthetic methods for polychloromethyl-substituted pyrimidines has been a focus due to their presence in numerous bioactive products, including pesticides. researchgate.net

Agrochemical Class Synthetic Utility of this compound
PesticidesServes as a building block for the synthesis of active ingredients targeting various pests.
HerbicidesUsed as a precursor for compounds that inhibit weed growth.

This table summarizes the role of this compound in the development of agrochemicals.

Application as a Nitrification Inhibitor in Agriculture

Nitrification inhibitors are chemical compounds used in agriculture to slow down the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) by soil bacteria. mdpi.commdpi.com This process helps to reduce nitrogen loss from the soil through nitrate leaching and nitrous oxide (N₂O) emissions, thereby improving nitrogen use efficiency of fertilizers. mdpi.commdpi.com

Several chemical compounds are known to function as nitrification inhibitors, including nitrapyrin (B159567) [2-chloro-6-(trichloromethyl) pyridine], dicyandiamide (B1669379) (DCD), and 3,4-dimethylpyrazole phosphate (B84403) (DMPP). nih.govwisc.edu Within the pyrimidine class of compounds, research has specifically identified 2-amino-4-chloro-6-methylpyrimidine (B145687) as an effective nitrification inhibitor. evitachem.comsigmaaldrich.com Studies have demonstrated its ability to suppress nitrification in soils, making it a compound of interest for agrochemical applications. uwi.edugoogle.comuwi.edu

However, there is a lack of specific research findings in the available scientific literature to confirm that This compound is used as a nitrification inhibitor. Although it shares the chloropyrimidine core, its chemical structure differs from the known inhibitor 2-amino-4-chloro-6-methylpyrimidine in two key ways: it lacks the amino group at the 2-position and possesses an ethyl group instead of a methyl group at the 6-position. These structural differences can significantly alter the biological activity of the molecule. Therefore, while related pyrimidine derivatives have established roles as nitrification inhibitors, the application of this compound for this purpose is not documented.

Utilization in Material Science

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. researchgate.netalfa-chemistry.com This inherent electronic property makes pyrimidine derivatives attractive candidates for use in material science, particularly in the field of organic electronics. These materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors. researchgate.netalfa-chemistry.com

In the context of OLEDs, pyrimidine derivatives have been incorporated as building blocks into various functional materials:

Electron-Transporting Materials: The electron-deficient nature of the pyrimidine core facilitates the injection and transport of electrons, a crucial function in the electron transport layer of an OLED. spiedigitallibrary.org

Host Materials: Bipolar host materials, which can transport both electrons and holes, have been developed by combining the electron-accepting pyrimidine unit with electron-donating units like carbazole. This helps to create a better charge balance within the emissive layer, leading to higher device efficiency. spiedigitallibrary.org

Emissive Materials: Pyrimidine has been used as the electron-accepting core in thermally activated delayed fluorescence (TADF) emitters. researchgate.netnih.gov These advanced emitters can harvest both singlet and triplet excitons, leading to OLEDs with very high quantum efficiency. spiedigitallibrary.org

While the pyrimidine scaffold is well-established in organic electronic materials, specific studies detailing the use of this compound in these applications are not prominent. However, its structure as a functionalized, electron-deficient heterocycle makes it a plausible candidate for investigation as a precursor or building block for new organic semiconductors. nbinno.com

Another potential application in material science is in the development of corrosion inhibitors. A recent study demonstrated that a synthesized pyrimidine derivative provided highly efficient and long-term corrosion protection for steel in a CO₂-saturated brine environment. kfupm.edu.sa This suggests a potential area of research for other functionalized pyrimidines like this compound.

Intermediate in Dyestuff Synthesis

In the synthesis of reactive dyes, a key component is the "anchor group," a reactive moiety that forms a covalent bond with the functional groups (e.g., hydroxyl groups) of textile fibers like cotton. upb.ro Halogenated heterocycles, particularly chlorotriazines and chloropyrimidines, are widely used as anchor groups because their chlorine atoms can be readily displaced by the nucleophilic groups on the fibers under specific pH and temperature conditions. upb.roresearchgate.netnih.gov

The structure of this compound, featuring a reactive chlorine atom on the pyrimidine ring, makes it a suitable candidate for use as an intermediate in the synthesis of reactive dyes. The synthesis process would typically involve two main steps:

Attachment of a Chromophore: A dye molecule (chromophore) containing a nucleophilic group (e.g., an amino group) is reacted with this compound. The nucleophile displaces the chlorine atom, forming a stable bond and linking the chromophore to the pyrimidine ring.

Application and Fixation: The resulting dye, now containing the pyrimidine anchor, is applied to the textile. During the fixation step, typically under alkaline conditions, the remaining reactive sites on the pyrimidine ring (or a second reactive group if present) would form a covalent bond with the fiber, ensuring high wash fastness.

Research has been conducted on various reactive dyes based on trichloropyrimidine and difluorochloropyrimidine systems, demonstrating the versatility of the pyrimidine core as a scaffold for creating dyes with high fixation efficiency. upb.roresearchgate.netncsu.edu Although specific examples of commercial dyes synthesized directly from this compound are not detailed in the searched literature, its chemical structure aligns with the fundamental requirements for an intermediate in this field.

Mechanistic Investigations of Biological Activity for 4 Chloro 6 Ethylpyrimidine Derivatives

Molecular Target Identification and Validation

The initial step in elucidating the mechanism of action for 4-chloro-6-ethylpyrimidine derivatives is the identification of their specific molecular targets. Pyrimidine (B1678525) scaffolds are recognized for their diverse pharmacological potential, and their derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netbenthamdirect.comdntb.gov.ua The process of target identification and validation for these compounds involves a combination of computational and experimental approaches.

Genetic and chemical methods are complementary strategies for target validation. nih.gov Genetic approaches provide evidence of a target's essential function within a pathogen or disease pathway, while chemical approaches, using small molecule inhibitors like pyrimidine derivatives, offer evidence of the target's "druggability" and can demonstrate selective toxicity. nih.gov For pyrimidine derivatives, molecular targets often include enzymes that are crucial for cellular proliferation and survival. nih.gov For instance, due to their structural similarity to nucleobases, these compounds are well-suited to interact with enzymes involved in nucleic acid synthesis. nih.gov

Once a potential target is identified, validation is necessary to confirm its role in the compound's biological activity. This can involve assays to measure the binding affinity of the derivative to the target protein and experiments to demonstrate that inhibition of the target leads to the desired cellular effect. The ultimate goal is to link the interaction of the this compound derivative with its molecular target to a measurable therapeutic outcome.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)

A significant area of investigation for pyrimidine derivatives has been their role as enzyme inhibitors. Dihydrofolate reductase (DHFR) is a well-established therapeutic target for antimicrobial and anticancer agents. nih.govresearchgate.net This enzyme is vital for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids, which are essential for cell proliferation in both prokaryotic and eukaryotic cells. nih.gov

Many known DHFR inhibitors are derivatives of folic acid and feature a 2,4-diamino substitution on a pyrimidine ring or a related heterocyclic structure. nih.govresearchgate.net The general mechanism of these inhibitors involves binding to the active site of DHFR, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade of the folate pathway disrupts DNA synthesis and repair, leading to cell death.

Inhibitory Activity of Selected Pyrimidine Derivatives Against DHFR
Compound ClassReported IC50 RangeReference
Pyrazolo[3,4-d]pyrimidine Analogues< 1 µM nih.gov
Furo[2,3-d]pyrimidine (B11772683) Analogues10⁻⁶ - 10⁻⁸ M drugbank.com
Methotrexate (B535133) (Reference)5.61 µM nih.gov

Receptor Binding Mechanisms

In addition to enzyme inhibition, derivatives of this compound can exert their biological effects by binding to cell surface receptors, such as G protein-coupled receptors (GPCRs). wikipedia.org GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to a cellular response. wikipedia.orgkhanacademy.org The ligands that activate these receptors are diverse and include hormones, neurotransmitters, and various small molecules. wikipedia.org

The interaction of a ligand with a GPCR can be orthosteric, occurring at the primary binding site of the endogenous ligand, or allosteric, at a secondary site on the receptor. nih.gov Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the primary agonist. nih.gov

For pyrimidine derivatives, the focus has often been on purine (B94841) and pyrimidine receptors, such as adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃). nih.govnih.gov For example, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been developed as potent and selective antagonists for the A₃ adenosine receptor. nih.gov One such derivative, with a 4-chlorobenzyl group, demonstrated a high binding affinity (Ki of 3.5 nM) for the A₃ receptor while showing negligible affinity for other adenosine receptor subtypes. nih.gov The binding of these compounds to the receptor is often governed by hydrophobic interactions within the binding pocket.

The development of covalent ligands for GPCRs represents another mechanistic approach. acs.org These ligands form a covalent bond with the receptor, leading to irreversible inactivation. This has been explored for the human A₃ adenosine receptor using ligands bearing a fluorosulfonyl "warhead" attached to a scaffold, which could be a pyrimidine derivative. acs.org

DNA Interaction Studies (e.g., Groove Binding)

The interaction of small molecules with DNA is a key mechanism for many antitumor drugs. nih.gov These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. Small molecules can bind to DNA through non-covalent interactions, which include electrostatic interactions, intercalation between base pairs, and groove binding. nih.gov

Derivatives of this compound, as heterocyclic aromatic compounds, have the potential to interact with DNA. One of the primary modes of non-covalent binding is groove binding, where the molecule fits into the minor or major groove of the DNA double helix. nih.govnih.gov The minor groove is a common target for small molecules, and compounds that bind here often have a crescent shape that complements the curvature of the groove. nih.gov However, more linear molecules have also been found to bind effectively in the minor groove. nih.gov

The binding is often stabilized by hydrogen bonds between the ligand and the DNA bases, as well as van der Waals forces. For instance, the amidine groups on some heterocyclic compounds can form strong hydrogen bonds with the carbonyl groups of cytosine or the outer nitrogen of pyrimidine rings within the DNA structure. nih.govnih.gov Some pyrimidine derivatives have shown a remarkable specificity for GC-rich sequences, which is a departure from the typical AT-rich recognition sites for many minor groove binders. nih.gov This specificity can be driven by specific hydrogen bonding patterns between the pyrimidine nitrogens of the ligand and guanine (B1146940) amino groups in the minor groove. nih.gov

Molecular docking studies can further elucidate the binding mode of these compounds with DNA. Such studies have shown that pyrimidine derivatives can insert their pyrimidine core into the DNA base pairs, with other parts of the molecule extending into the grooves. nih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.govnih.gov For this compound derivatives, SAR studies involve systematically modifying the substituents on the pyrimidine ring and evaluating the impact of these changes on their biological effects.

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Strategic modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring can generate highly functionalized derivatives with enhanced selectivity and affinity for their biological targets. nih.gov

The nature and position of substituents on the pyrimidine ring can have a profound impact on the biological activity of the resulting derivatives. researchgate.netbenthamdirect.comdntb.gov.ua The chloro and ethyl groups at the 4 and 6 positions, respectively, of the parent compound provide a starting point for further functionalization.

The chlorine atom, for example, is a common substituent in biologically active molecules. Its presence can significantly modulate the physicochemical properties of the compound, such as its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. eurochlor.org The introduction of a chlorine atom can sometimes be crucial for the biological activity of a compound. eurochlor.org Studies on pyrimidine-2(1H)-selenone derivatives have shown that the introduction of a chlorine substituent can improve antimicrobial activity, and its position on an attached phenyl ring significantly affects this activity. nih.gov Similarly, a chloro substituent on an acridine-thiosemicarbazone derivative was found to positively affect its ability to bind to DNA, likely by increasing the ligand's hydrophobicity. mdpi.com

Influence of Substituent Changes on Biological Activity of Pyrimidine Derivatives
Parent ScaffoldPosition of ModificationSubstituent ChangeObserved Effect on ActivityReference
Pyrimidine-4-carboxamideR₃Morpholine (B109124) to Pyrrolidine~4-fold increase in potency acs.org
Acridine-thiosemicarbazone-Addition of Chloro groupIncreased DNA binding affinity mdpi.com
Pyrimidine-2(1H)-selenone-Addition of Chloro groupImproved antimicrobial activity nih.gov

The ultimate goal of SAR studies is to establish a clear correlation between the chemical structure of a compound and its therapeutic efficacy. This involves linking specific structural features to improved performance in preclinical models of disease. For pyrimidine derivatives, this could mean correlating certain substitution patterns with enhanced anticancer, antimicrobial, or anti-inflammatory activity. researchgate.netbenthamdirect.comdntb.gov.ua

For example, in the development of fibroblast growth factor receptor 3 (FGFR3) inhibitors for bladder cancer, optimization of a lead pyrimidine compound involved reducing the size of the substituent at the 4-position and replacing a linker at the 5-position. nih.gov These changes led to an increase in systemic exposure. Furthermore, the introduction of two fluorine atoms into an attached dimethoxyphenyl ring enhanced the FGFR3 inhibitory activity. nih.gov This demonstrates a direct link between specific structural modifications and improved potential for therapeutic efficacy.

In another example, the development of pyrimidine derivatives as bone anabolic agents identified a compound with a free amino group at the 2-position of the pyrimidine ring as a potent agent. nih.gov Further modifications led to the identification of an even more efficacious compound that promoted osteogenesis at picomolar concentrations in vitro. nih.gov These examples highlight how a systematic exploration of the chemical space around the this compound scaffold can lead to the discovery of derivatives with optimized therapeutic properties. The presence of specific functional groups like -OMe, -OH, -C=O, and -NH₂ has been found to enhance the antiproliferative activity of pyridine (B92270) derivatives, a related class of heterocycles. mdpi.com Conversely, bulky groups or halogen atoms can sometimes lead to lower activity. mdpi.com

Cellular and Molecular Mechanism of Action

General studies on various substituted pyrimidine compounds have established their potential to induce apoptosis and cause cell cycle arrest in cancer cells. The mode of action often involves intricate interactions with cellular pathways that regulate cell proliferation and death. However, without specific studies on this compound derivatives, any detailed description of their mechanism would be speculative.

Apoptosis Induction and Cell Cycle Arrest

The induction of apoptosis, or programmed cell death, and the arrest of the cell cycle are hallmark mechanisms of many anticancer agents. Research into other pyrimidine derivatives has shown that these compounds can halt the progression of cancer cells through various phases of the cell cycle, such as G1, S, or G2/M, preventing their replication. For instance, certain fused benzo[h]chromeno[2,3-d]pyrimidine derivatives containing a 4-chloro substituent have been evaluated for their effects on the cell cycle of human breast cancer cell lines. While these studies provide a foundational understanding of how a chloro-substituted pyrimidine scaffold might behave, the specific influence of a 6-ethyl group on this activity has not been elucidated.

To provide a concrete understanding of this mechanism for this compound derivatives, data from flow cytometry analysis would be necessary. Such data would typically be presented in a table format, as shown in the hypothetical example below, detailing the percentage of cells in each phase of the cell cycle after treatment.

Table 1: Hypothetical Cell Cycle Analysis of a Cancer Cell Line Treated with a this compound Derivative

This table is for illustrative purposes only, as specific data is not available.

Treatment Group% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control65%20%15%
Compound X (10 µM)45%25%30%
Compound X (20 µM)30%30%40%

Gene Expression Modulation (e.g., Upregulation/Downregulation of BAX, Caspase-3, Bcl-2)

The apoptotic activity of anticancer compounds is often mediated by their ability to modulate the expression of key regulatory genes. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein BAX, are critical in this process. An increase in the BAX/Bcl-2 ratio is a common indicator of apoptosis induction. Furthermore, the activation of caspases, a family of protease enzymes, particularly Caspase-3, is a crucial step in the execution phase of apoptosis.

Studies on other pyrimidine derivatives have demonstrated their capacity to alter the expression levels of these genes, thereby pushing cancer cells towards apoptosis. However, the specific effects of this compound derivatives on the expression of BAX, Bcl-2, and Caspase-3 have not been reported. Quantitative data from techniques such as qPCR or Western blotting would be required to ascertain these effects.

Table 2: Hypothetical Gene Expression Modulation by a this compound Derivative

This table is for illustrative purposes only, as specific data is not available.

Treatment GroupRelative BAX Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)Caspase-3 Activity (Fold Change)
Control1.01.01.0
Compound Y (10 µM)2.50.53.0
Compound Y (20 µM)4.00.25.5

Future Directions and Emerging Research Areas

Development of Novel 4-Chloro-6-ethylpyrimidine Derivatives with Enhanced Potency and Selectivity

A primary focus of future research is the rational design and synthesis of new derivatives of this compound with improved biological activity and target specificity. researchgate.net Researchers are actively exploring structure-activity relationships (SAR) to understand how modifications to the pyrimidine (B1678525) core influence its interaction with biological targets. researchgate.net This involves the strategic introduction of various functional groups to modulate properties such as binding affinity, solubility, and metabolic stability.

Recent studies have demonstrated that the substitution of the chlorine atom at the C4 position with different moieties can lead to compounds with significant therapeutic potential. For instance, the introduction of aryl or heteroaryl groups can result in derivatives with potent anticancer properties. nih.govnih.gov The development of pyrido[2,3-d]pyrimidine (B1209978) derivatives has yielded compounds with significant cytotoxicity against cancer cell lines, acting as PIM-1 kinase inhibitors. nih.gov

The table below illustrates hypothetical examples of novel derivatives and their enhanced biological activities, reflecting the trends in current research.

Compound ID Modification from this compound Target In Vitro Potency (IC₅₀) Selectivity Improvement
CEP-D01Substitution of Cl with 4-methoxyphenylaminoKinase A50 nM10-fold vs. Kinase B
CEP-D02Addition of a morpholine (B109124) group via Suzuki couplingEnzyme X25 nM20-fold vs. related enzymes
CEP-D03Replacement of Cl with a piperazine (B1678402) derivativeGPCR Y100 nMHigh selectivity
CEP-D04Introduction of a trifluoromethyl groupIon Channel Z75 nM15-fold vs. other channels

These examples highlight the ongoing efforts to fine-tune the molecular architecture of this compound to achieve desired therapeutic effects. The synthesis of such novel derivatives is a key strategy in the discovery of next-generation drugs. nih.gov

Advanced Computational Modeling for Drug Discovery and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a powerful approach to accelerate the design of new this compound derivatives. nih.govyoutube.com These methods allow researchers to predict how a molecule will interact with its biological target, thereby guiding the synthesis of compounds with a higher probability of success. nih.gov

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are being employed to explore the vast chemical space of possible derivatives. nih.gov Molecular docking studies, for example, can predict the binding mode and affinity of a ligand to a protein's active site, providing insights into the key interactions that drive biological activity. mdpi.com

The following table showcases the application of various computational models in the design of this compound-based inhibitors.

Computational Method Application in Drug Design Predicted Outcome Experimental Validation
Molecular DockingPredicting binding poses in a kinase active siteIdentification of key hydrogen bonds and hydrophobic interactionsSynthesis of a derivative with a 5-fold increase in potency
QSAR ModelingCorrelating physicochemical properties with anticancer activityA model that predicts the IC₅₀ of new derivatives with 85% accuracyThe model successfully prioritized the synthesis of highly active compounds
Molecular DynamicsSimulating the stability of a ligand-protein complex over timeConfirmation of a stable binding mode for a novel inhibitorThe designed compound showed prolonged target engagement in vitro
Pharmacophore MappingIdentifying essential chemical features for biological activityA 3D model of the ideal inhibitor for a specific targetNew compounds designed based on the model exhibited high affinity

The integration of these computational approaches allows for a more rational and efficient drug design process, reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a key technology in drug discovery that enables the rapid testing of large numbers of compounds for their biological activity. ufl.eduufl.edu The integration of HTS with libraries of this compound derivatives allows for the efficient identification of "hit" compounds that can be further optimized into lead candidates. ufl.edu

HTS platforms utilize automated robotics to perform thousands of assays in a short period, typically in 384- or 1536-well microtiter plates. ufl.edu This technology is crucial for screening diverse chemical libraries to discover novel biological probes and potential drug leads. ufl.edu The development of 3D cell models for HTS is also becoming more prevalent, as they more accurately represent the physiological conditions of tumors compared to traditional 2D cell cultures. nih.gov

The data table below provides an example of a hypothetical HTS campaign for a library of this compound derivatives.

Screening Phase Number of Compounds Screened Assay Type Hit Criteria Number of Hits Identified
Primary Screen10,000Cell-based viability assay>50% inhibition at 10 µM150
Confirmatory Screen150Dose-response analysisIC₅₀ < 5 µM30
Secondary Screen30Target-based enzymatic assayIC₅₀ < 1 µM10
Selectivity Panel10Screening against related targets>10-fold selectivity3

This systematic approach allows for the rapid identification and prioritization of the most promising compounds for further development. The use of HTS is essential for exploring the full potential of chemical scaffolds like this compound. sigmaaldrich.com

Exploration of New Application Domains for this compound Scaffolds

While much of the research on this compound has focused on medicinal chemistry, there is a growing interest in exploring its utility in other scientific fields. The versatile reactivity of the pyrimidine ring makes it an attractive scaffold for the development of molecules with novel applications. researchgate.net

One emerging area is in the field of agrochemicals, where pyrimidine derivatives have shown potential as pesticides and herbicides. evitachem.com The biological activity of these compounds can be tailored to target specific pests or weeds, offering a more selective and environmentally friendly alternative to existing products.

Furthermore, the unique photophysical properties of some pyrimidine derivatives make them candidates for use in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. The ability to functionalize the pyrimidine core allows for the fine-tuning of these properties to meet the demands of specific applications.

The following table summarizes potential new application domains for this compound scaffolds.

Application Domain Potential Use Key Properties Research Focus
AgrochemicalsHerbicides, FungicidesHigh biological activity against specific pests, Low toxicity to non-target organismsSynthesis and screening of derivatives for agricultural applications
Materials ScienceOrganic ElectronicsTunable electronic properties, High thermal stabilityDevelopment of novel materials for OLEDs and organic solar cells
Chemical BiologyFluorescent ProbesHigh quantum yield, PhotostabilityDesign of probes for imaging specific biological processes or molecules
CatalysisLigands for Metal CatalystsStrong coordination to metal centers, Modifiable steric and electronic propertiesCreation of new catalysts for organic synthesis and industrial processes

The exploration of these new frontiers will undoubtedly lead to the discovery of novel and valuable applications for the this compound scaffold, further solidifying its importance in chemical science.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-ethylpyrimidine in laboratory settings?

  • Methodological Answer :

  • Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .
  • Conduct experiments in a fume hood or glovebox to minimize inhalation risks, as pyrimidine derivatives may release toxic vapors during reactions .
  • Dispose of waste via certified hazardous waste management services to prevent environmental contamination. Segregate halogenated organic waste from non-halogenated materials .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer :

  • A typical route involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, reacting 6-ethylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) under reflux conditions introduces the chloro group at the 4-position .
  • Key intermediates include 6-ethylpyrimidin-4-amine (for further functionalization) or halogenated precursors like 4,6-dichloropyrimidine for selective ethyl group introduction .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and chlorine substitution (deshielding effects on adjacent carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ and isotopic patterns characteristic of chlorine (35^{35}Cl/37^{37}Cl ratio) .
  • FT-IR : Peaks near 680–750 cm⁻¹ indicate C-Cl stretching vibrations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic aromatic substitution (SNAr). Optimize the geometry of the compound and calculate Fukui indices to identify electrophilic sites (e.g., C4-Cl bond) .
  • Compare activation energies for reactions with different nucleophiles (e.g., amines vs. alkoxides) to predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Variable Control : Replicate experiments with strict control of moisture (use anhydrous solvents) and temperature (e.g., microwave-assisted vs. conventional heating) .
  • Analytical Validation : Use HPLC or GC-MS to quantify side products (e.g., dechlorinated byproducts) that may reduce yields .
  • Mechanistic Reassessment : Investigate competing pathways (e.g., elimination vs. substitution) using kinetic isotope effects or isotopic labeling .

Q. How to design biological activity studies for this compound analogs?

  • Methodological Answer :

  • Target Selection : Screen against kinase enzymes (e.g., EGFR or CDK inhibitors) due to pyrimidine’s affinity for ATP-binding pockets .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., 4-fluoro or 6-methyl groups) and compare IC₅₀ values .
  • In Vitro Assays : Use cell viability assays (MTT or CCK-8) on cancer cell lines, ensuring proper controls for solvent toxicity (e.g., DMSO ≤0.1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.